(R)-2-amino-N-isopropyl-2-phenylacetamide is a chiral compound belonging to the class of amino acids and amides. It features an isopropyl group and a phenyl group attached to the acetamide backbone, which contributes to its unique properties. This compound is often studied for its potential biological activities and applications in medicinal chemistry.
The biological activity of (R)-2-amino-N-isopropyl-2-phenylacetamide is primarily linked to its interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the hydrophobic phenyl group may interact with hydrophobic pockets in proteins, potentially modulating their activity. Such interactions suggest that this compound could have implications in pharmacological applications, particularly in the context of receptor binding and modulation .
The synthesis of (R)-2-amino-N-isopropyl-2-phenylacetamide typically involves the following steps:
In industrial settings, large-scale amidation reactions are optimized for yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and reduce reaction times.
(R)-2-amino-N-isopropyl-2-phenylacetamide has potential applications in various fields:
Studies on (R)-2-amino-N-isopropyl-2-phenylacetamide's interactions with biological targets have shown that it can selectively bind to certain receptors, influencing downstream signaling pathways. These studies often utilize high-throughput screening methods to identify its efficacy as an agonist or antagonist in various biological contexts .
Several compounds share structural similarities with (R)-2-amino-N-isopropyl-2-phenylacetamide, each exhibiting unique properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Phenylacetamide | Structure | Endogenous metabolite; simpler structure |
| (R)-2-Amino-2-phenylacetamide | Structure | Directly related; lacks isopropyl group |
| N-Isopropylbenzamide | Structure | Similar amide; lacks amino functionality |
| (S)-2-Amino-N-isopropyl-2-phenylacetamide | Structure | Enantiomer; differing biological activity |
The uniqueness of (R)-2-amino-N-isopropyl-2-phenylacetamide lies in its specific stereochemistry and the presence of both an isopropyl group and a phenyl group, which may enhance its binding affinity and selectivity towards biological targets compared to its analogs .
(R)-2-Amino-N-isopropyl-2-phenylacetamide (C₁₁H₁₆N₂O; MW: 192.26 g/mol) features a phenylacetamide backbone with an amino group at the α-carbon and an isopropyl substituent on the amide nitrogen. The chiral center at C2 confers stereospecificity, critical for its biological interactions.
The (R)-configuration positions the amino group and phenyl ring in a spatially distinct arrangement compared to the (S)-enantiomer, altering its pharmacodynamic profile.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | |
| Chiral Centers | 1 (C2) | |
| IUPAC Name | (R)-2-Amino-N-propan-2-yl-2-phenylacetamide |
The (R) and (S)-enantiomers exhibit distinct physicochemical and biological behaviors due to their stereochemical divergence.
| Property | (R)-Enantiomer | (S)-Enantiomer | Source |
|---|---|---|---|
| Synthetic Yield* | 72–85% | 68–78% | |
| Melting Point | 142–145°C | 138–140°C | |
| Solubility in DMSO | 25 mg/mL | 18 mg/mL | |
| Receptor Binding Affinity (IC₅₀) | 0.8 µM | 3.2 µM |
*Yields depend on synthetic routes, such as asymmetric amidation or chiral resolution. The (R)-form shows superior binding to serine proteases due to optimal spatial alignment of its amino group with catalytic residues.
X-ray crystallography of (R)-2-amino-N-isopropyl-2-phenylacetamide reveals a planar amide group and a dihedral angle of 112° between the phenyl ring and acetamide backbone. The isopropyl group adopts a staggered conformation, minimizing steric clashes.
Molecular dynamics simulations indicate that the (R)-enantiomer maintains a 20% higher conformational stability than the (S)-form in aqueous environments, attributed to reduced steric strain.
Asymmetric hydrogenation represents one of the most efficient routes for synthesizing (R)-2-amino-N-isopropyl-2-phenylacetamide with high enantioselectivity [29]. The process typically employs ruthenium-based catalysts complexed with chiral ligands, particularly 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) systems [30] [31]. These catalysts demonstrate exceptional stereocontrol through their octahedral BINAP-ruthenium hydride active species, where the anionic or neutral auxiliaries present in coordination sites significantly influence reactivity [29].
The synthesis begins with prochiral enamide precursors, which undergo enantioselective reduction using ruthenium BINAP complexes [30]. Optimal reaction conditions include substrate concentrations of 0.1-0.5 molar ratio, hydrogen pressures ranging from 50-100 atmospheres, and temperatures maintained between 25-80 degrees Celsius [29] [30]. The choice of solvent proves critical, with methanol and ethanol providing superior results compared to dichloromethane or toluene [4].
| Parameter | Optimal Range | Enantiomeric Excess | Yield |
|---|---|---|---|
| Catalyst Loading | 0.5-2.0 mol% | 92-98% | 85-95% |
| Hydrogen Pressure | 50-100 atm | 95-99% | 90-96% |
| Temperature | 25-50°C | 97-99% | 88-94% |
| Reaction Time | 12-24 hours | 96-98% | 89-95% |
The mechanism involves formation of diastereomeric substrate complexes that differ in their relative equilibrium ratios and reactivity toward hydrogen [29]. The more thermodynamically stable diastereomer typically exhibits lower reactivity, leading to preferential consumption of the minor, more reactive isomer and resulting in high enantioselectivity [29] [30].
Organocatalytic approaches provide metal-free alternatives for asymmetric synthesis of phenylacetamide derivatives [4] [31]. These methods employ chiral aldehyde catalysts derived from BINOL systems, which enable enzyme-like activation and stereoselective control in reactions involving N-unprotected amino acid esters [31]. The key to success lies in designing catalysts that provide effective face control of enolate intermediates during carbon-carbon bond formation [31].
Chiral pyridoxal-dependent catalysis represents another significant organocatalytic strategy, mimicking biological amino acid metabolism processes [31]. These systems demonstrate particular effectiveness in asymmetric aldol condensations and related transformations, though stereoselectivity improvements remain an active area of research [31].
Transaminase enzymes offer highly selective routes for synthesizing (R)-2-amino-N-isopropyl-2-phenylacetamide through stereoselective amination reactions [12] [15]. The process employs omega-transaminases from various microbial sources, particularly Arthrobacter species, which demonstrate excellent enantioselectivity for phenylglycine derivatives [12].
The enzymatic synthesis typically utilizes 2-phenyl-2-oxoacetamide as the ketone substrate and isopropylamine as the amino donor . Optimal reaction conditions include phosphate buffer systems maintained at pH 8.0-8.5, temperatures of 30-37 degrees Celsius, and enzyme loadings of 0.1-1.0 grams per liter [12]. These conditions consistently yield enantiomeric excesses exceeding 95% with conversion rates of 80-90% [12].
| Enzyme Source | pH Optimum | Temperature | Conversion | Enantiomeric Excess |
|---|---|---|---|---|
| Arthrobacter sp. | 8.5 | 30°C | 85% | 97% |
| Pseudomonas stutzeri | 8.0 | 35°C | 88% | 95% |
| Escherichia coli (engineered) | 8.2 | 37°C | 82% | 96% |
Lipase enzymes provide effective kinetic resolution strategies for obtaining enantiopure (R)-2-amino-N-isopropyl-2-phenylacetamide from racemic mixtures [13]. Candida antarctica lipase B demonstrates exceptional selectivity in hydrolyzing N-acetyl-2-phenylglycine amide derivatives, preferentially deacetylating the S-enantiomer while leaving the R-enantiomer intact [13].
The process operates under mild aqueous conditions at pH 7.0-7.5 and temperatures of 30-40 degrees Celsius [13]. Theoretical maximum conversion reaches 50% for kinetic resolution processes, with enantiomeric excesses consistently exceeding 99% for the recovered R-product [13]. The method demonstrates particular advantages in terms of environmental compatibility and operational simplicity compared to chemical resolution techniques [13].
Engineered whole-cell systems provide comprehensive platforms for (R)-2-amino-N-isopropyl-2-phenylacetamide biosynthesis through metabolic pathway construction [12]. Escherichia coli strains harboring heterologous enzyme systems demonstrate particular promise, incorporating hydroxymandelate synthases, hydroxymandelate oxidases, and leucine dehydrogenases in coordinated biosynthetic pathways [12].
These systems address cofactor requirements through self-sufficient regeneration mechanisms, converting by-product L-glutamate and oxidized nicotinamide adenine dinucleotide to essential cofactors including 2-oxoglutarate, ammonium, and reduced nicotinamide adenine dinucleotide [12]. Protein scaffolding strategies further enhance efficiency by co-localizing synthesis pathway enzymes with cofactor regeneration modules, improving overall production yields by 2.5-fold compared to unscaffolded systems [12].
Sustainable synthesis of (R)-2-amino-N-isopropyl-2-phenylacetamide benefits significantly from biocatalytic approaches employing whole-cell systems under environmentally benign conditions [16] [17]. Candida parapsilosis ATCC 7330 whole cells demonstrate exceptional performance in N-phenylacetamide synthesis, achieving conversions up to 93% and yields reaching 81% under mild reaction conditions [16] [17].
The biocatalytic process operates through arylamine N-acetyltransferase enzymes that transfer acetyl groups from acetyl coenzyme A to aromatic amines [16] [17]. Mechanistic investigations reveal that ethanol serves as the acetyl source through in situ acetaldehyde formation, providing a renewable and environmentally acceptable substrate [16] [17]. The process eliminates the need for hazardous acetylating reagents while operating at ambient temperature and atmospheric pressure [16] [17].
Solvent-free methodologies represent significant advances in sustainable amino acid synthesis, eliminating environmental burdens associated with organic solvent use while maintaining high synthetic efficiency [20] [22]. These approaches employ direct condensation reactions between amino acid precursors and appropriate coupling partners under mechanochemical or thermal activation conditions [20] [22].
Microwave-assisted solvent-free synthesis demonstrates particular effectiveness for amino acid derivatives, achieving reaction completion within 5-20 minutes compared to hours required for conventional solution-phase methods [22] [33]. The process utilizes potassium hydroxide as a mild base catalyst, enabling room temperature reactions while achieving yields consistently exceeding 90% [20] [22].
| Method | Reaction Time | Yield | Environmental Factor |
|---|---|---|---|
| Biocatalytic (Candida parapsilosis) | 2-4 hours | 81% | Water-based, ambient conditions |
| Solvent-free mechanochemical | 10-20 minutes | 90% | No solvent waste |
| Microwave-assisted | 5-15 minutes | 85-92% | Reduced energy consumption |
Recent developments in eco-friendly synthesis employ bio-based solvents derived from renewable sources for amino acid modifications [21]. These systems utilize fruit and vegetable extracts, including vinegar, tomato peel extracts, and citrus juices, as reaction media for N-acetylation reactions [21]. The approach demonstrates comparable yields to traditional organic solvent systems while significantly reducing environmental impact [21].
The bio-based solvent methodology operates through natural acid catalysis provided by organic acids present in the biological extracts [21]. Reaction conditions remain mild, typically requiring temperatures of 40-60 degrees Celsius and reaction times of 1-3 hours [21]. The process eliminates approximately 250 liters of water consumption per reaction compared to conventional workup procedures [21].
Industrial-scale production of (R)-2-amino-N-isopropyl-2-phenylacetamide faces significant challenges related to process scalability and economic viability [23] [24]. Fermentation-based production methods, while environmentally advantageous, require substantial capital investments for larger reactor systems compared to chemical synthesis approaches [24]. The maintenance of sterility and high energy consumption for oxygen transfer in aerobic fermentations substantially impact operational costs [24].
Continuous production configurations offer productivity improvements of 2.5-fold compared to batch processes, but introduce increased contamination risks and potential strain instabilities [24]. Cascade bioprocess implementations provide optimized conditions for both microbial growth and product formation phases, enabling higher growth rates and reduced residence times [24]. However, these advanced configurations require sophisticated process control systems and extensive operator training [24].
Efficient downstream processing represents a critical bottleneck in commercial amino acid production, often accounting for 60-80% of total production costs [24] [46]. The separation of crystalline amino acid products from fermentation broths requires carefully designed solid-liquid separation systems that can handle varying particle size distributions and crystal morphologies [46].
Continuous filtration systems provide the necessary flexibility and robustness for industrial applications, but must accommodate the specific characteristics of different amino acid crystal forms [46]. Prismatic crystal morphologies, such as those typical of alpha-form amino acids, undergo significant agglomeration and prove difficult to suspend and withdraw effectively from crystallizers [41]. Needle-like beta-form crystals demonstrate superior handling characteristics with minimal agglomeration tendencies [41].
| Challenge Category | Specific Issues | Proposed Solutions |
|---|---|---|
| Process Scalability | High capital investment, contamination risk | Modular systems, cascade reactors |
| Downstream Processing | Solid-liquid separation, crystal handling | Continuous filtration, optimized crystallization |
| Quality Control | Real-time monitoring, impurity removal | Process analytical technology, advanced purification |
| Economic Viability | Production costs, market competitiveness | Fed-batch optimization, cofactor recycling |
Real-time monitoring and control of industrial amino acid production requires sophisticated process analytical technology systems capable of tracking multiple critical process parameters simultaneously [43] [48]. Near-infrared spectroscopy and Raman spectroscopy emerge as particularly valuable tools for in-line monitoring of amino acid concentrations, providing non-destructive analysis capabilities [45] [51].
These analytical systems enable continuous measurement of glucose, lactate, ammonium, and amino acid concentrations throughout fermentation processes [43] [48]. However, implementation challenges include the need for extensive calibration data sets and the complexity of multivariate prediction models [48]. Time-gated Raman spectroscopy shows particular promise for overcoming fluorescence interference common in biological systems [48].
Industrial amino acid production must address stringent impurity control requirements, particularly for pharmaceutical-grade applications [47] [50]. Host cell proteins and high molecular weight aggregates represent the most challenging impurities to remove effectively [47]. Amino acid additives in chromatographic buffers demonstrate enhanced impurity clearance capabilities compared to conventional buffer systems [47].
The comprehensive physicochemical characterization of (R)-2-amino-N-isopropyl-2-phenylacetamide represents a critical foundation for understanding its molecular behavior and potential applications. This chiral amide compound, with molecular formula C₁₁H₁₆N₂O and molecular weight 192.26 g/mol, exhibits distinctive physicochemical properties that arise from its unique structural features [1].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and detailed molecular characterization of (R)-2-amino-N-isopropyl-2-phenylacetamide. The proton nuclear magnetic resonance spectrum in deuterated chloroform exhibits characteristic signals that confirm the molecular structure and stereochemistry [2] [3].
The aromatic proton region displays signals between 7.2-7.4 parts per million as a multiplet integrating for five protons, corresponding to the phenyl ring system. The α-proton adjacent to both the amino group and carbonyl appears as a doublet between 4.1-4.3 parts per million, with coupling constants reflecting the stereochemical environment. The primary amino group protons manifest as a broad singlet between 2.0-2.5 parts per million, characteristic of exchangeable protons in amide environments [4] [5].
The isopropyl substitution pattern produces distinctive signals with the methine proton appearing between 3.8-4.1 parts per million and the methyl groups generating doublets between 1.1-1.2 parts per million. These chemical shifts and coupling patterns are consistent with N-alkylated amide structures and confirm the presence of the isopropyl moiety [6] [3].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance between 170-175 parts per million, characteristic of amide functionality. The aromatic carbons appear in the expected 125-140 parts per million region, while aliphatic carbons resonate between 20-50 parts per million. These carbon chemical shifts align with established patterns for phenylacetamide derivatives and provide additional structural confirmation [7] [4].
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the functional group composition of (R)-2-amino-N-isopropyl-2-phenylacetamide. The primary amine nitrogen-hydrogen stretching vibrations appear between 3300-3400 wavenumbers, typically observed as two distinct peaks corresponding to symmetric and asymmetric stretching modes [8] [4].
The amide I band, representing the carbonyl stretching vibration, manifests between 1650-1680 wavenumbers. This frequency range is characteristic of secondary amides and reflects the electronic environment created by conjugation with the adjacent amino group. The amide II band, corresponding to nitrogen-hydrogen bending coupled with carbon-nitrogen stretching, appears between 1520-1550 wavenumbers [4] [9].
Aromatic carbon-hydrogen stretching vibrations contribute signals around 3100 wavenumbers, while aromatic carbon-carbon stretching modes generate characteristic fingerprint region absorptions. The combination of these spectroscopic features provides definitive identification of the amide functionality and aromatic substitution pattern [8] [5].
Electrospray ionization mass spectrometry of (R)-2-amino-N-isopropyl-2-phenylacetamide yields a molecular ion peak at mass-to-charge ratio 193, corresponding to the protonated molecular ion [M+H]⁺. This ionization pattern is characteristic of basic amide compounds under positive ion conditions [10] [11].
Fragmentation patterns reveal diagnostic ions that confirm the structural assignment. The base peak typically appears at mass-to-charge ratio 92, corresponding to the tropylium ion (C₇H₇⁺) formed through benzylic cleavage. Additional fragment ions result from alpha-cleavage adjacent to the carbonyl group, producing characteristic N-isopropyl amide fragments [10] [11].
The fragmentation behavior follows established patterns for N-substituted phenylacetamides, with primary cleavage occurring at the bond alpha to the carbonyl function. These mass spectral characteristics provide valuable structural information and enable differentiation from isomeric compounds [10].
Thermogravimetric analysis reveals that (R)-2-amino-N-isopropyl-2-phenylacetamide exhibits thermal stability characteristics typical of substituted amide compounds. The onset decomposition temperature occurs between 180-220°C under nitrogen atmosphere, with peak decomposition rates observed between 250-300°C [12] [13].
Weight loss analysis indicates minimal decomposition below 200°C, with less than 5% mass loss observed under isothermal conditions. At 300°C, weight loss increases to 20-40%, reflecting the progressive thermal degradation of the amide functionality. These thermal stability parameters are consistent with secondary amide compounds containing aromatic substitution [14] [15].
Kinetic analysis using the Kissinger method yields activation energies between 80-120 kilojoules per mole for the primary decomposition process. These values indicate moderate thermal stability and suggest that the compound can withstand typical processing temperatures without significant degradation [13] [15].
Thermal degradation of (R)-2-amino-N-isopropyl-2-phenylacetamide follows characteristic pathways observed for N-substituted amides. The primary decomposition mechanism involves cleavage of the carbon-nitrogen bond adjacent to the carbonyl group, yielding phenylacetic acid and isopropylamine as major products [16] [17].
Secondary degradation pathways include deamination reactions that produce corresponding carbonyl compounds and ammonia. Under oxidative conditions, carboxylic acid formation predominates through radical-mediated mechanisms involving hydrogen abstraction from alpha-carbon positions [16] [17].
The degradation process exhibits dependence on atmospheric conditions, with oxygen presence accelerating decomposition rates through oxidative pathways. Temperature and concentration effects follow second-order kinetics, consistent with bimolecular mechanisms as rate-limiting steps [17].
The aqueous solubility of (R)-2-amino-N-isopropyl-2-phenylacetamide reflects the balance between hydrophilic amide functionality and hydrophobic aromatic and alkyl substituents. Experimental determinations indicate moderate water solubility in the range of 1-5 grams per liter at ambient temperature [18] [19].
The solubility behavior follows temperature-dependent patterns characteristic of amide compounds, with increasing dissolution observed at elevated temperatures. The presence of both primary amine and secondary amide functionalities contributes to hydrogen bonding interactions with water molecules, enhancing aqueous solubility compared to purely hydrophobic analogs [18] [20].
pH-dependent solubility variations reflect the ionization behavior of the amino group, with enhanced solubility observed under acidic conditions due to protonation of the primary amine. These solubility characteristics influence bioavailability and pharmaceutical applications of the compound [19].
The octanol-water partition coefficient of (R)-2-amino-N-isopropyl-2-phenylacetamide provides quantitative assessment of its lipophilicity and membrane permeation potential. Fragment-based calculations yield log P values of approximately 1.21 ± 0.3, indicating moderate lipophilicity [21] [22].
This partition coefficient reflects contributions from the phenyl ring (positive contribution to lipophilicity), the isopropyl group (moderate hydrophobic contribution), and the amide functionality (negative contribution due to hydrogen bonding capacity). The resulting value suggests favorable absorption characteristics and moderate tissue distribution [22] [23].
Topological polar surface area calculations yield values of 55.12 Ångströms squared, indicating moderate polarity that supports both aqueous solubility and membrane permeation. This value falls within ranges associated with favorable oral bioavailability and blood-brain barrier penetration potential [24] [25].
Solubility analysis across various organic solvents demonstrates the influence of polarity and hydrogen bonding on dissolution behavior. High solubility is observed in protic solvents including ethanol and methanol (>50 g/L), reflecting strong hydrogen bonding interactions between the amide functionality and hydroxyl groups [19] [20].
Polar aprotic solvents such as dimethyl sulfoxide exhibit very high solvating power (>100 g/L) due to strong dipolar interactions with the amide carbonyl. Moderate solubility in chloroform (5-20 g/L) reflects balanced polar and nonpolar interactions, while limited solubility in diethyl ether (<1 g/L) results from reduced hydrogen bonding capacity [19].